2-(2-Methyl-8-quinolyloxy)ethylamine
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Methyl-8-quinolyloxy)ethylamine involves the reaction of 2-methyl-8-hydroxyquinoline with 1-bromo-3-chloropropane in the presence of a base . Various new 1-(2-methyl-8-quinolyloxy)-3-propylamines have been synthesized by the condensation of 1-(2-methyl-8-quinolyloxy)-3-chloropropane with different amines .Molecular Structure Analysis
The molecular structure of 2-(2-Methyl-8-quinolyloxy)ethylamine is complex. It contains a total of 40 bonds, including 24 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis
Amines, such as 2-(2-Methyl-8-quinolyloxy)ethylamine, are organic compounds that contain and are often actually based on one or more atoms of nitrogen . They can be primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them . Amines can undergo various chemical reactions, including reactions with strong oxidizers and strong acids .Physical And Chemical Properties Analysis
Amines, such as 2-(2-Methyl-8-quinolyloxy)ethylamine, have simple physical properties such as solubility and boiling points . Methyl, dimethyl, trimethyl, and ethyl amines are gases under standard conditions. Most common alkyl amines are liquids, and high molecular weight amines are solids at standard temperatures .Scientific Research Applications
Application 1: Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine, also known as 2-methyl-8-hydroxyquinoline, is used in the synthesis of magnesium nanorods for use in OLEDs . These OLEDs have potential applications in display technologies as next-generation solid-state light sources .
- Methods of Application or Experimental Procedures : The magnesium nanorods were synthesized using the precipitation method, with 2-methyl-8-hydroxyquinoline and magnesium acetate . Various techniques were used to characterize the nanorods, including powder XRD, FTIR spectroscopy, SEM, EDX, UV-Vis, and PL spectroscopy studies .
- Results or Outcomes : The study demonstrated the practicality of employing these nanorods in OLED devices .
Application 2: Charge Transfer Dynamics of Hydrogen Bonded Crystals
- Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine is used in the study of charge transfer dynamics of hydrogen bonded crystals . This involves the formation of a charge and proton transfer complex with chloranilic acid .
- Methods of Application or Experimental Procedures : The complex was studied using electronic absorption spectroscopy in acetonitrile, methanol, and ethanol . The structure of the complex was confirmed by different characterization techniques, such as FT-IR, NMR, TGA-DTA, and SEM-EDX analysis .
- Results or Outcomes : The study provided insights into the charge and proton transfer dynamics of the complex . The complex also showed remarkable antimicrobial activity and DNA binding properties .
Application 3: Synthesis of Novel Amines
- Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine is used in the synthesis of novel 1-(2-methyl-8-quinolyloxy)-3-propylamines . These amines have potential applications in medicinal chemistry .
- Methods of Application or Experimental Procedures : The amines were synthesized by the condensation of 1-(2-methyl-8-quinolyloxy)-3-chloropropane with different amines .
- Results or Outcomes : The study resulted in the successful synthesis of a series of novel amines .
Application 4: Biological Activities and SAR Studies
- Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine is used in the study of biological activities and structure-activity relationship (SAR) studies . This involves the synthesis of various analogs and their evaluation for biological activities .
- Methods of Application or Experimental Procedures : The analogs were synthesized and their biological activities were evaluated . Various characterization techniques were used to confirm the structure of the analogs .
- Results or Outcomes : The study provided insights into the biological potential of the analogs and their SAR .
Application 5: Synthesis of Novel Amines
- Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine is used in the synthesis of novel 1-(2-methyl-8-quinolyloxy)-3-propylamines . These amines have potential applications in medicinal chemistry .
- Methods of Application or Experimental Procedures : The amines were synthesized by the condensation of 1-(2-methyl-8-quinolyloxy)-3-chloropropane with different amines .
- Results or Outcomes : The study resulted in the successful synthesis of a series of novel amines .
Application 6: Biological Activities and SAR Studies
- Summary of the Application : 2-(2-Methyl-8-quinolyloxy)ethylamine is used in the study of biological activities and structure-activity relationship (SAR) studies . This involves the synthesis of various analogs and their evaluation for biological activities .
- Methods of Application or Experimental Procedures : The analogs were synthesized and their biological activities were evaluated . Various characterization techniques were used to confirm the structure of the analogs .
- Results or Outcomes : The study provided insights into the biological potential of the analogs and their SAR .
properties
IUPAC Name |
2-(2-methylquinolin-8-yl)oxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13/h2-6H,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPCODKNXKGSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCN)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-8-quinolyloxy)ethylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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